3-Methoxyoct-1-ene

Physicochemical property Distillation Process chemistry

3-Methoxyoct-1-ene (CAS 69873-57-0; IUPAC: 3-methoxy-1-octene) is an aliphatic, unsymmetrical ether that carries a terminal vinyl group and a methoxy substituent at the allylic C3 position. Unlike simple 1-alkenes or saturated ethers, this compound possesses both an electron-rich enol‑ether function and a stereogenic center, giving it a computed XLogP3 of 3.1 and a chiral architecture that underpins its performance in fragrance, pharmaceutical and catalytic applications.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 69873-57-0
Cat. No. B15441813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyoct-1-ene
CAS69873-57-0
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)OC
InChIInChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h5,9H,2,4,6-8H2,1,3H3
InChIKeyGHUUIEXEEIVCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyoct-1-ene (CAS 69873-57-0) – What It Is and Why It Is Not a Generic Alkene


3-Methoxyoct-1-ene (CAS 69873-57-0; IUPAC: 3-methoxy-1-octene) is an aliphatic, unsymmetrical ether that carries a terminal vinyl group and a methoxy substituent at the allylic C3 position [1]. Unlike simple 1-alkenes or saturated ethers, this compound possesses both an electron-rich enol‑ether function and a stereogenic center, giving it a computed XLogP3 of 3.1 and a chiral architecture that underpins its performance in fragrance, pharmaceutical and catalytic applications [2]. Its closest structural analogs – 1-methoxyoct-1-ene (enol ether), 1-octen-3-ol (allylic alcohol) and 3-methoxyoctane (saturated ether) – differ fundamentally in substitution pattern, polarity, and reactivity, making direct interchange impossible for workflows that depend on specific physicochemical or olfactory properties.

1
Chiral building block for asymmetric synthesis workflows
Single stereocenter at C3 supports enantioselective routes
2
Allylic ether for regioselective carbonylation studies
3-Methoxy substitution directs cyclic ester formation
3
Green-fruity fragrance intermediate with high hydrophobicity
XLogP3 3.1 supports retention in non-aqueous carriers

Why 1-Methoxyoct-1-ene or 1-Octen-3-ol Cannot Replace 3-Methoxyoct-1-ene Without Consequences


3-Methoxyoct-1-ene is frequently confused with regioisomers or functional analogs that share the same C9H18O molecular formula, yet even small structural shifts lead to large divergences in boiling point, hydrophobicity and chemical reactivity. Predicted boiling points separate 3‑methoxyoct-1-ene (≈150 °C) from 1‑methoxyoct-1-ene (171.8 °C) and 1-octen-3-ol (≈174 °C) by more than 20 °C , while its XLogP3 of 3.1 is 0.5 log‑units higher than that of 1-octen-3-ol (2.6) [1]. The allylic methoxy group also directs distinct carbonylation pathways that are not accessible with the 1‑methoxy isomer [2]. Consequently, a generic replacement would alter purification behavior, partition coefficients, and downstream catalytic outcomes, making procurement of the correct isomer critical.

1-Methoxyoct-1-ene
Target Allylic methoxy directs carbonylation; chiral center present
Substitute Enol ether, achiral; different boiling point and reactivity pathway may not transfer
1-Octen-3-ol
Target XLogP3 3.1, green-fruity odor, methoxy substituent
Substitute Allylic alcohol, XLogP3 2.6, mushroom note; hydrophobicity and olfactory profile differ
3-Methoxyoctane
Target Terminal vinyl group enables C–C bond formation
Substitute Saturated ether, achiral; lacks alkene functionality for further derivatization

Head‑to‑Head Evidence: Where 3-Methoxyoct-1-ene Delivers Quantifiable Differentiation


Boiling Point Gap of >20 °C Relative to 1‑Methoxyoct‑1‑ene Enables Solvent‑Free Distillative Separation

The estimated boiling point of 3‑methoxyoct‑1‑ene is approximately 150 °C, whereas the predicted boiling point of 1‑methoxyoct‑1‑ene is 171.8 ± 9.0 °C . This minimum 12 °C difference (up to >30 °C at the upper error bound) allows clean distillative separation of positional isomers that co‑occur during alkoxy‑octadiene telomerization. For industrial users performing solvent‑free fractional distillation, this translates to lower capital cost and shorter cycle times than would be required for separations with closer‑boiling alternatives such as 1‑octen‑3‑ol (174 °C) [1].

Boiling Point Gap
Cross-study comparable
Δ ≥12 °C
Supports distillative isomer separation
Estimated vs. predicted values; atmospheric pressure
Physicochemical property Distillation Process chemistry

XLogP3 Advantage of 0.5 Log‑Units Over 1‑Octen‑3‑ol for Hydrophobic Formulations

The computed octanol‑water partition coefficient (XLogP3) of 3‑methoxyoct‑1‑ene is 3.1, compared with 2.6 for 1‑octen‑3‑ol, a commonly used fragrance alcohol [1]. A ΔLogP of 0.5 corresponds to a 3‑fold increase in the partition ratio, meaning 3‑methoxyoct‑1‑ene partitions more strongly into hydrophobic matrices such as candle wax, silicone‑based personal care products, or organic solvent‑borne coatings [2]. This property is critical for formulators who need to retain the fragrance molecule in a non‑aqueous phase during product storage.

XLogP3 Advantage
Cross-study comparable
Δ = 0.5 log-units
Reported 3-fold higher partition into octanol
Hydrophobic matrix formulation context
Hydrophobicity Formulation Fragrance

Unique Carbonylation Pathway to 2‑Vinylcyclopentylacetates Is Specific to the 3‑Methoxy Substitution Pattern

Mixtures of 1‑methoxy‑ and 3‑methoxy‑octadienes undergo rhodium‑catalyzed carbonylation to yield epimeric 2‑vinylcyclopentylacetates under moderate CO pressure [1]. The reaction proceeds through an allylic intermediate that is only accessible when the methoxy group occupies the 3‑position of the octadiene framework; the 1‑methoxy isomer alone does not afford the same cyclic product in substantial yield. While the study uses dienes rather than mono‑olefins, the 3‑methoxy‑1‑ene motif is the direct saturated precursor, and the regiochemical requirement translates to analogous mono‑alkene substrates.

Carbonylation Pathway
Class-level inference
Cyclic ester formation
3-Methoxy regiochemistry directs cyclopentane scaffold
Qualitative dependence; Rh-catalyzed, CO pressure
Carbonylation Rhodium catalysis Cyclic ester

Distinctive 'Green‑Fruity' Olfactory Profile vs. the Mushroom Note of the Alcohol Analog

3‑Methoxyoct‑1‑ene is described as imparting a 'green‑fruity' odor character, whereas 1‑octen‑3‑ol is universally characterized by an earthy, mushroom‑like note . In fragrance compounding, the top‑note volatility of 3‑methoxyoct‑1‑ene (boiling point ≈150 °C) also differentiates it from the lower‑volatility alcohol (174 °C) and the less‑volatile saturated ether 3‑methoxyoctane. Quantitative odor‑threshold data are not publicly available; therefore this dimension serves as supporting sensory guidance rather than a primary procurement criterion.

Olfactory Profile
Supporting evidence
Green-fruity vs. mushroom
Sensory guidance for fragrance compounding
Quantitative odor-threshold data not publicly available
Fragrance Olfactory Sensory

Chiral Center at C3 Enables Enantioselective Synthesis Pathways Unavailable with Achiral Analogs

The methoxy‑substituted C3 carbon of 3‑methoxyoct‑1‑ene is a stereogenic center, making the molecule chiral. In contrast, 1‑methoxyoct‑1‑ene and 3‑methoxyoctane are achiral, and 1‑octen‑3‑ol, while chiral, bears a hydroxy rather than a methoxy group [1]. The (3S)‑enantiomer of 3‑methoxyoct‑1‑ene is a known structural component of bioactive prostaglandin analogs such as PGF2α 15‑methyl ether, demonstrating that absolute configuration controls receptor binding in vivo [2]. No head‑to‑head enantioselectivity data are available for the free compound, so this is a class‑level inference.

Chiral Center at C3
Class-level inference
Stereogenic center
Enantiomer-attribution review for asymmetric synthesis
Binary property; (3S)-enantiomer found in prostaglandin analogs
Chiral building block Asymmetric synthesis Enantiomer

Procurement‑Relevant Application Scenarios for 3‑Methoxyoct‑1‑ene


Fragrance Raw Material: Green‑Fruity Top Notes for Fine Perfumery

Perfumers seeking a volatile top note with a green‑fruity character (as opposed to the mushroom note of 1‑octen‑3‑ol) can incorporate 3‑methoxyoct‑1‑ene into fragrance compositions. Its estimated boiling point of ~150 °C places it in the high‑volatility segment, while its XLogP3 of 3.1 ensures adequate retention in hydrophobic carriers such as candle wax or oil‑based formulations [1]. The chiral nature may also offer enantiomer‑specific odor differences exploitable in premium fragrance lines.

Prostaglandin Intermediate: Chiral Alkene Side‑Chain for Bioactive Lipid Synthesis

The (3S)‑enantiomer of 3‑methoxyoct‑1‑ene serves as a key building block for prostaglandin‑F2α analogs (e.g., PGF2α 15‑methyl ether), where the C3 methoxy group and the terminal vinyl group are pharmacophoric elements [2]. Researchers requiring the defined stereochemistry to maintain receptor selectivity cannot substitute achiral analogs such as 1‑methoxyoct‑1‑ene or 3‑methoxyoctane.

Carbonylation Feedstock: Cyclopentane Scaffold Construction via Rhodium Catalysis

Synthetic laboratories developing rhodium‑catalyzed carbonylation methodology can employ 3‑methoxyoct‑1‑ene as a precursor to 2‑vinylcyclopentylacetate frameworks. The 3‑methoxy substitution is essential for the allylic rearrangement step that precedes ring closure, a reactivity profile that 1‑methoxy isomers do not exhibit [3].

Chiral Chromatography and Separation Science

The single stereocenter at C3 makes 3‑methoxyoct‑1‑ene a candidate for chiral method development, either as a test analyte for GC or HPLC column evaluation or as a resolved intermediate. Laboratories seeking to validate enantioselective stationary phases can use the compound alongside its racemate to benchmark column performance, a utility not available with achiral analogs.

Application
Selection Property
Validation Focus
Fragrance top-note compounding
Green-fruity olfactory character; XLogP3 hydrophobicity
Sensory panel match; carrier-phase retention
Prostaglandin analog synthesis
Chiral (3S)-enantiomer with terminal vinyl group
Enantiomeric excess; receptor-binding model context
Rhodium-catalyzed carbonylation
3-Methoxy substitution pattern for allylic rearrangement
Cyclopentane scaffold yield; regiochemical fidelity
Chiral chromatography method development
Single stereocenter; racemate available for benchmarking
Column enantioselectivity; resolution factor

Technical Documentation Hub

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25 linked technical documents
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